

# [211At]meta-Astatobenzylguanidine ([211At]MABG): A Targeted Alpha-Particle Therapy

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## Compound of Interest

Compound Name: MB-211

Cat. No.: B1193101

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[211At]MABG is an analogue of meta-iodobenzylguanidine (MIBG) where the radioisotope iodine-131 is replaced by astatine-211 (211At), an alpha-particle emitting isotope. This substitution offers the potential for enhanced therapeutic efficacy due to the highly destructive, short-range nature of alpha radiation. [211At]MABG is being investigated for the treatment of neuroendocrine tumors, such as neuroblastoma and malignant pheochromocytoma/paraganglioma, which overexpress the norepinephrine transporter (NET).

## Chemical Structure and Properties

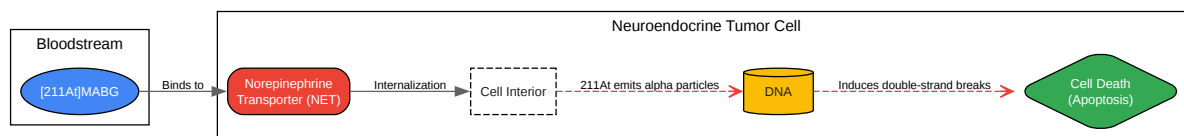
The core structure of [211At]MABG consists of a benzylguanidine moiety with an astatine-211 atom at the meta position of the benzene ring.

Table 1: Physicochemical Properties of [211At]MABG

Property	Value/Description
Radionuclide	Astatine-211 (211At)
Half-life of 211At	7.2 hours
Emission	Alpha particles
Target	Norepinephrine Transporter (NET)
Therapeutic Application	Targeted radionuclide therapy for neuroendocrine tumors

## Mechanism of Action

The therapeutic action of [211At]MABG is centered on its targeted delivery of cytotoxic alpha-particle radiation to tumor cells. The molecule is a norepinephrine analogue and is recognized and taken up by the norepinephrine transporter (NET), which is often highly expressed on the surface of neuroendocrine tumor cells.[1][2] This targeted uptake concentrates the astatine-211 at the tumor site, leading to localized cell killing while minimizing damage to surrounding healthy tissues.[1] The high linear energy transfer of alpha particles makes them particularly effective at inducing complex, difficult-to-repair DNA double-strand breaks in cancer cells, leading to potent cytotoxicity.[3]



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Mechanism of action of [211At]MABG.

## Synthesis and Experimental Protocols

The synthesis of [211At]MABG typically involves the astatination of a precursor molecule. A common method utilizes a tin precursor anchored to a solid support, which facilitates purification.[\[2\]](#)

Table 2: Summary of [211At]MABG Synthesis Parameters

Parameter	Value/Description	Reference
Precursor	Solid-supported tin precursor	<a href="#">[2]</a>
Astatine Source	211At in methanolic solution	<a href="#">[2]</a>
Oxidant	H2O2/HOAc mixture	<a href="#">[2]</a>
Purification	C-18 solid-phase extraction or cation exchange resin cartridge	<a href="#">[2]</a>
Radiochemical Yield	63 ± 13% (C-18 SPE); 63 ± 9% (cation exchange)	<a href="#">[2]</a>
Radiochemical Purity	> 90%	<a href="#">[2]</a>
Synthesis Time	Shorter with cation exchange resin	<a href="#">[2]</a>

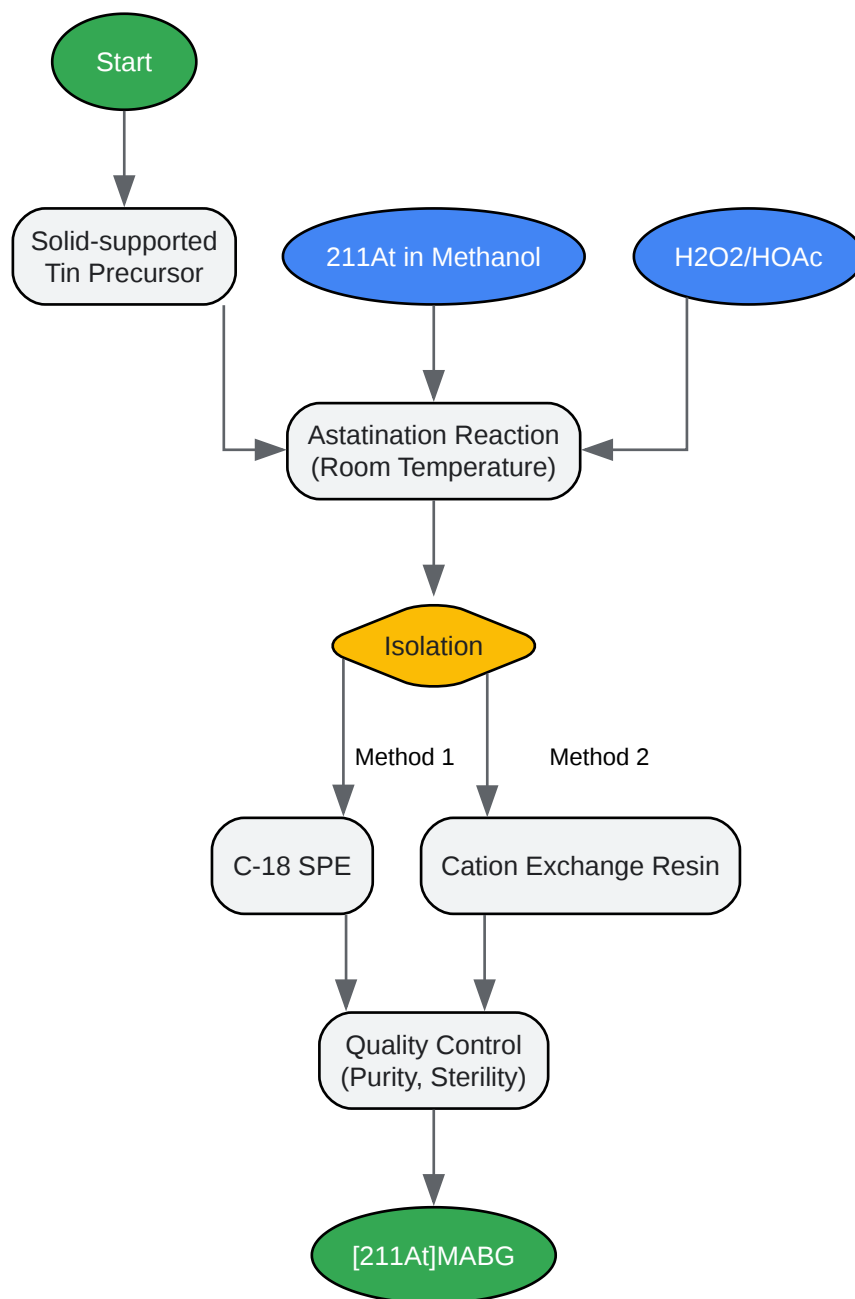
#### Experimental Protocol for High-Level Synthesis of [211At]MABG:

A detailed protocol for a kit-based synthesis method has been developed to facilitate clinical evaluation.[\[2\]](#)

- Preparation: A tin precursor is anchored to a solid-support resin.
- Astatination: The resin is treated with a methanolic solution of 211At in the presence of an oxidant mixture of hydrogen peroxide and acetic acid.[\[2\]](#)
- Incubation: The suspension is stirred at room temperature for a specified period.
- Isolation: [211At]MABG is isolated from the reaction mixture using either a C-18 solid-phase extraction (SPE) cartridge or a cation exchange resin cartridge. The cation exchange method

avoids a problematic methanol evaporation step.[2]

- Quality Control: The final product is tested for radiochemical purity, sterility, and apyrogenicity to ensure it is suitable for clinical studies.[2]



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General workflow for the synthesis of  $[^{211}\text{At}]\text{MABG}$ .

## Clinical and Preclinical Research

Preclinical studies have demonstrated the potent antitumor effects of [211At]MABG in models of malignant pheochromocytoma and neuroblastoma.[3] The cytotoxicity of [211At]MABG has been shown to be significantly higher than that of its iodine-131 labeled counterpart, [131I]MIBG.[3] Clinical trials are underway to evaluate the safety and efficacy of [211At]MABG in patients with malignant pheochromocytoma and paraganglioma.[1][4]

## Other Potential Interpretations of "MB-211"

### PROTAC Degradar GP-211

In the context of targeted protein degradation, a compound designated "211" (GP-211) was part of a series of synthesized dual-target degraders for phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[5] These molecules, known as Proteolysis Targeting Chimeras (PROTACs), are designed to induce the degradation of specific proteins. In this particular study, while GP-211 was screened, the lead compound identified was GP262, which demonstrated potent degradation of PI3K and mTOR and exhibited significant antiproliferative activity in breast cancer cell lines.[5] The research involved mechanistic studies confirming degradation via the ubiquitin-proteasome system and in vivo validation of tumor growth suppression.[5]

### NDSB 211

NDSB 211 is the shorthand for 3-[Dimethyl-(2-hydroxyethyl)ammonio]-1-propanesulfonate, a non-detergent sulfobetaine.[6] It is a zwitterionic compound used in biochemical applications to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins without denaturation.[6]

### E 211 (Sodium Benzoate)

E 211 is the E number for sodium benzoate, the sodium salt of benzoic acid.[7] It is widely used as a food preservative due to its bacteriostatic and fungistatic properties under acidic conditions.[7] It is commonly found in acidic foods such as carbonated drinks, jams, and salad dressings.[7]

In summary, while "MB-211" is an ambiguous term, the context of in-depth technical information for researchers in drug development strongly points towards [211At]meta-

astatobenzylguanidine as the most likely subject of interest. This radiopharmaceutical represents a promising advancement in targeted alpha-particle therapy for neuroendocrine cancers.

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